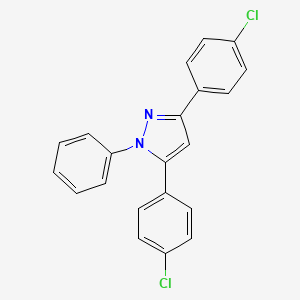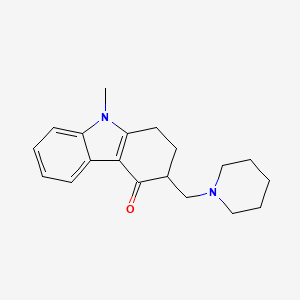
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone is a synthetic organic compound that belongs to the class of carbazolones This compound is characterized by the presence of a piperidine ring attached to the carbazolone core, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carbazolone Core: The initial step involves the cyclization of an appropriate precursor to form the carbazolone core. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.
Methylation: The final step involves the methylation of the carbazolone core to introduce the methyl group at the desired position. This can be achieved using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The piperidine moiety can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride and suitable solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced carbazolones, and various substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-3-(1-pyrrolidinomethyl)-2,3-dihydro-4(1H)-carbazolone
- 9-Methyl-3-(1-morpholinomethyl)-2,3-dihydro-4(1H)-carbazolone
- 9-Methyl-3-(1-azepanomethyl)-2,3-dihydro-4(1H)-carbazolone
Uniqueness
Compared to similar compounds, 9-Methyl-3-(1-piperidinomethyl)-2,3-dihydro-4(1H)-carbazolone exhibits unique chemical and biological properties due to the presence of the piperidine ring. This structural feature imparts distinct pharmacokinetic and pharmacodynamic characteristics, making it a valuable compound for various research applications.
Properties
CAS No. |
38942-84-6 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
9-methyl-3-(piperidin-1-ylmethyl)-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C19H24N2O/c1-20-16-8-4-3-7-15(16)18-17(20)10-9-14(19(18)22)13-21-11-5-2-6-12-21/h3-4,7-8,14H,2,5-6,9-13H2,1H3 |
InChI Key |
BAFLVTLGUUJFPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)C(CC2)CN4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)

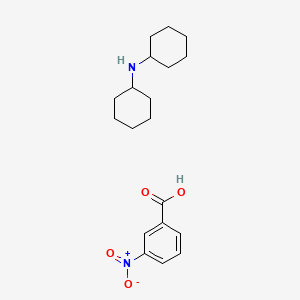
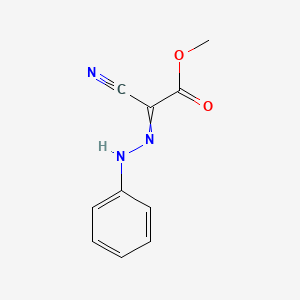
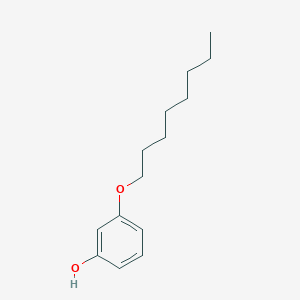

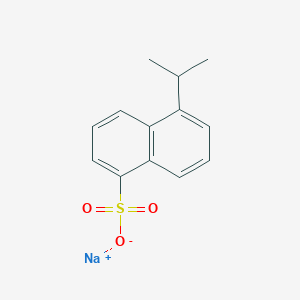
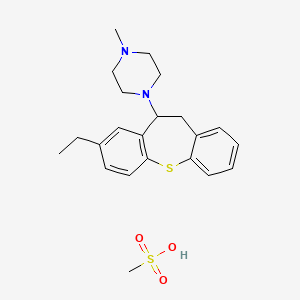
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
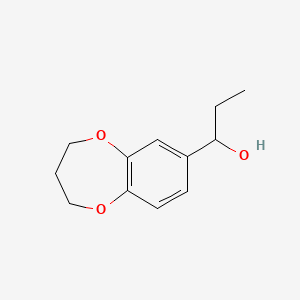
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
